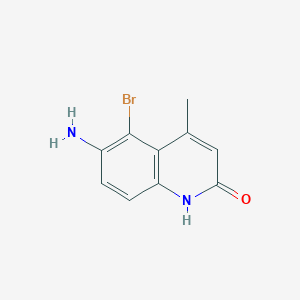

6-Amino-5-bromo-4-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

6-amino-5-bromo-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9BrN2O/c1-5-4-8(14)13-7-3-2-6(12)10(11)9(5)7/h2-4H,12H2,1H3,(H,13,14) |

InChI Key |

XGPGIDFQIBEDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=C(C=C2)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 5 Bromo 4 Methylquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique that elucidates the structure of a molecule by providing information about the chemical environment of individual atoms. uobasrah.edu.iq For derivatives of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the structure of this compound derivatives, distinct signals are expected for the aromatic protons, the vinylic proton, the methyl group, the amine (NH₂) group, and the lactam (NH) proton.

The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the quinolinone ring. For instance, the aromatic protons on the benzene (B151609) ring portion of the molecule typically appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The proton at position 3 (C3-H) is expected to appear as a singlet, while the protons at positions 7 and 8 (C7-H and C8-H) would likely present as doublets due to coupling with each other. The methyl group protons at position 4 (C4-CH₃) characteristically appear as a singlet in the upfield region (around δ 2.7 ppm). chemicalbook.com The protons of the amino group (C6-NH₂) and the lactam proton (N1-H) are often broad singlets and their chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N1-H (lactam) | 10.0 - 12.0 | Broad Singlet | Position can be solvent-dependent. |

| C7-H | 7.5 - 7.9 | Doublet | Couples with C8-H. |

| C8-H | 7.0 - 7.4 | Doublet | Couples with C7-H. |

| C3-H | ~6.3 | Singlet | Vinylic proton of the pyridinone ring. |

| C6-NH₂ | 4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |

| C4-CH₃ | ~2.7 | Singlet | Methyl group protons. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal.

The carbonyl carbon (C2) of the lactam is typically the most deshielded, appearing significantly downfield (δ > 160 ppm). The aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) resonate in the range of δ 100-150 ppm. The specific chemical shifts are influenced by the attached substituents (amino, bromo, and methyl groups). For example, the carbon atom bearing the bromine (C5) would be shifted due to the halogen's electronic effect. The methyl carbon (C4-CH₃) is found in the upfield region of the spectrum (typically δ 15-25 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Carbonyl) | > 160 |

| C3, C4, C4a, C5, C6, C7, C8, C8a | 100 - 150 |

| C4-CH₃ | 15 - 25 |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uobasrah.edu.iq It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules like quinolinone derivatives without causing significant fragmentation. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.govnih.gov For this compound (Molecular Formula: C₁₀H₉BrN₂O), the expected m/z value for the [M+H]⁺ ion would be approximately 268.99 and 270.99, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The observation of this characteristic isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition. longdom.org By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence. For instance, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. longdom.org

| Ion | Calculated Exact Mass | Observed Exact Mass | Difference (ppm) |

|---|---|---|---|

| [C₁₀H₁₀⁷⁹BrN₂O]⁺ | 268.9975 | 268.9971 | -1.5 |

| [C₁₀H₁₀⁸¹BrN₂O]⁺ | 270.9954 | 270.9950 | -1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While quinolinone derivatives themselves may have low volatility, GC-MS analysis can be performed after converting them into more volatile derivatives, such as trimethylsilyl (B98337) ethers. nih.govnih.gov This technique is useful for separating components in a mixture and identifying them based on their retention times and mass spectra. The mass spectrometer fragments the eluted compounds, producing a characteristic fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. mdpi.com For quinolinone-derived compounds, GC-MS can be a validated method for detection and analysis. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are indispensable tools for the characterization of molecular structures and electronic properties. Techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic transitions within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic vibrational bands corresponding to its various functional moieties.

Based on studies of similar compounds, the following table summarizes the expected FTIR spectral bands for this compound. The presence of amino, methyl, bromo, and quinolinone groups will give rise to distinct vibrational modes. For instance, the N-H stretching vibrations of the primary amine are anticipated in the range of 3450-3250 cm⁻¹. The C=O stretching of the quinolinone ring is expected to appear as a strong band around 1650 cm⁻¹. Aromatic C=C stretching vibrations are predicted to be in the 1600-1450 cm⁻¹ region, while the C-Br stretching frequency will likely be observed at lower wavenumbers.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3450 - 3250 |

| Amide (C=O) | Stretching | ~1650 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Methyl (C-H) | Stretching and Bending | 2960 - 2850 and 1460 - 1370 |

| C-N | Stretching | 1350 - 1250 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be influenced by the extended conjugation of the quinolinone ring system and the electronic effects of the substituents.

The spectrum will likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The presence of the amino group (an auxochrome) and the bromo group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone core, due to the extension of the conjugated system and electronic donation/withdrawal effects. Studies on 5-substituted isoquinolines have shown that substituents can significantly influence the absorption spectra. researchgate.net

Electronic Spectroscopy for Metal Complexes

When this compound acts as a ligand to form complexes with transition metals, the electronic spectrum will provide information about the d-orbital splitting of the metal ion in the ligand field. The coordination of the ligand to the metal ion will perturb the energies of the d-orbitals, leading to d-d electronic transitions that typically occur in the visible region of the spectrum.

The nature of these transitions and their energies are dependent on several factors, including the identity of the metal ion, its oxidation state, and the geometry of the resulting complex. For example, octahedral Co(II) complexes often exhibit magnetic moments in the range of 4.6-5.3 Bohr Magnetons (B.M.), indicative of a high-spin configuration. neliti.com The electronic spectra of such complexes would be expected to show transitions characteristic of an octahedral field. neliti.com Similarly, the electronic spectra of Ni(II) and Cu(II) complexes would provide insights into their respective coordination environments. researchgate.netresearchgate.net The spectra may also feature charge-transfer bands, which are typically more intense than d-d transitions and arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the reviewed literature, analysis of the crystal structures of related quinolinone derivatives allows for a prediction of its solid-state conformation. rsc.orgtandfonline.comhelsinki.fimdpi.comresearchgate.net

It is expected that the quinolinone ring system will be essentially planar. The substituents—amino, bromo, and methyl groups—will be located in the plane of the ring. The crystal packing is likely to be stabilized by intermolecular hydrogen bonding involving the amino group and the carbonyl oxygen of the quinolinone moiety. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings of adjacent molecules, will play a crucial role in the formation of the crystal lattice. The precise bond lengths and angles will be influenced by the electronic effects of the substituents. For example, the C-N bond of the amino group and the C-Br bond will have characteristic lengths. The presence of the methyl group may introduce some steric effects that could slightly distort the planarity of the ring system.

| Parameter | Expected Value/Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Likely monoclinic or triclinic | Common for similar organic molecules rsc.orgmdpi.com |

| Molecular Geometry | Largely planar quinolinone ring | Structural data from related quinolinones helsinki.fi |

| Intermolecular Interactions | Hydrogen bonding (N-H···O=C), π-π stacking | Presence of suitable functional groups rsc.orgresearchgate.net |

Complementary Characterization Techniques

In addition to the primary spectroscopic and crystallographic methods, other techniques can provide further valuable information, particularly for metal complexes of this compound.

Magnetic Susceptibility Measurements for Metal Complexes

Magnetic susceptibility measurements are a key tool for investigating the electronic structure of transition metal complexes, specifically for determining the number of unpaired electrons. This information is crucial for deducing the oxidation state and spin state of the central metal ion, which in turn provides insights into the bonding and geometry of the complex. neliti.comrsc.orgtandfonline.commarquette.eduresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netchristuniversity.innih.govart-xy.comijsrp.org

For instance, a Co(II) complex (d⁷ configuration) can be either high-spin (three unpaired electrons in an octahedral field) or low-spin (one unpaired electron). Magnetic susceptibility measurements can readily distinguish between these two possibilities. High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7–5.2 B.M., while low-spin complexes have moments closer to 1.9 B.M. ijsrp.org Similarly, Ni(II) complexes (d⁸) in an octahedral environment are expected to have two unpaired electrons and magnetic moments around 2.8–3.3 B.M. christuniversity.in Cu(II) complexes (d⁹) will have one unpaired electron with a magnetic moment of approximately 1.73 B.M. tandfonline.comresearchgate.net Deviations from these spin-only values can provide information about orbital contributions to the magnetic moment and potential magnetic exchange interactions in polynuclear complexes.

| Metal Ion | d-electron count | Common Geometry | Expected Spin-Only Magnetic Moment (μs) in B.M. (Number of Unpaired Electrons, n) | Typical Experimental Magnetic Moment (μeff) in B.M. |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (high-spin) | 3.87 (n=3) | 4.7 - 5.2 ijsrp.org |

| Ni(II) | d⁸ | Octahedral | 2.83 (n=2) | 2.8 - 3.3 christuniversity.in |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1.73 (n=1) | 1.7 - 2.2 tandfonline.comresearchgate.net |

Thermal Analysis (DTG)

Differential Thermogravimetry (DTG) is a crucial analytical technique used to determine the thermal stability of a compound and to observe its decomposition profile as a function of temperature. The DTG curve is the first derivative of the thermogravimetric analysis (TGA) curve, and it shows the rate of mass loss as a function of temperature. Peaks on the DTG curve correspond to temperatures at which the rate of mass loss is at a maximum.

For quinolinone derivatives, thermal analysis reveals a multi-step decomposition process. While specific DTG data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds, such as certain quinoline-chalcone derivatives, indicates that thermal decomposition typically occurs in distinct stages. The initial mass loss often corresponds to the loss of loosely bound molecules, such as water or residual solvents. Subsequent decomposition steps at higher temperatures involve the fragmentation of the core quinolinone structure.

The thermal stability of substituted quinolinones can be influenced by the nature and position of their substituents. For instance, studies on similar heterocyclic structures have shown that the presence of amino and halogen groups can affect the decomposition pathway. The initial decomposition temperature provides a measure of the compound's thermal stability. The DTG curve for a compound like this compound would be expected to show distinct peaks corresponding to the sequential loss of its functional groups and the eventual breakdown of the heterocyclic ring system.

A representative DTG analysis of a related quinolinone derivative might exhibit the following decomposition stages:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment |

| 1 | 100 - 150 | ~2.5 | Adsorbed Water/Solvent |

| 2 | 250 - 350 | ~25.0 | Loss of Amino and Methyl Groups |

| 3 | 350 - 500 | ~40.0 | Fragmentation of Bromo-quinolinone Ring |

| 4 | > 500 | ~32.5 | Final Decomposition to Carbonaceous Residue |

Note: The data in this table is hypothetical and representative of the expected thermal decomposition of a substituted quinolinone, based on the analysis of related compounds. It does not represent experimentally verified data for this compound.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the interaction of an electron beam with a sample, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. wikipedia.org When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific elements present. wikipedia.org

An EDX analysis of this compound would be expected to identify the constituent elements of the molecule: Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br). Hydrogen (H) is not detectable by standard EDX analysis. The resulting EDX spectrum would display peaks corresponding to the characteristic X-ray emission energies of these elements. The relative intensities of these peaks can be used to determine the semi-quantitative elemental composition of the sample.

A theoretical representation of the expected elemental composition from an EDX analysis is provided below:

| Element | Series | Energy (keV) | Weight % (Theoretical) |

| Carbon | K-series | 0.277 | 47.46 |

| Nitrogen | K-series | 0.392 | 11.07 |

| Oxygen | K-series | 0.525 | 6.32 |

| Bromine | L-series | 1.480 | 31.56 |

Note: The data in this table is a theoretical representation of the expected elemental composition of this compound. The energy values are characteristic for the specified elements. The weight percentages are calculated based on the molecular formula.

Chemical Reactivity and Derivatization Strategies of 6 Amino 5 Bromo 4 Methylquinolin 2 1h One

Transformations at the Amino Group (C6) of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one

The primary aromatic amino group at the C6 position is a versatile handle for a range of functional group transformations. Its nucleophilic character allows for reactions such as condensation with carbonyl compounds, acylation, and addition to isothiocyanates.

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. ekb.eg This condensation reaction is a fundamental transformation for the amino group of this compound. The synthesis typically involves refluxing the aminoquinolinone with a suitable carbonyl compound in a solvent like ethanol. ekb.egresearchgate.net This reaction provides a straightforward method to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the parent molecule.

The general reaction involves the nucleophilic attack of the C6-amino group on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine derivative.

Table 1: Examples of Schiff Base Derivatives from this compound

| Carbonyl Reactant | Resulting Schiff Base Product |

| Benzaldehyde | 6-(Benzylideneamino)-5-bromo-4-methylquinolin-2(1H)-one |

| 4-Methoxybenzaldehyde | 5-Bromo-6-((4-methoxybenzylidene)amino)-4-methylquinolin-2(1H)-one |

| 2-Hydroxybenzaldehyde | 5-Bromo-6-((2-hydroxybenzylidene)amino)-4-methylquinolin-2(1H)-one |

| Acetone | 5-Bromo-6-(isopropylideneamino)-4-methylquinolin-2(1H)-one |

The nucleophilic amino group readily undergoes acylation reactions with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. Acetylation, a specific type of amidation, is achieved using reagents like acetyl chloride or acetic anhydride. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are valuable for altering the electronic properties of the amino group, as the lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group.

Table 2: Amidation and Acetylation Products of this compound

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetamide |

| Benzoyl Chloride | N-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzamide |

| Propionyl Chloride | N-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)propionamide |

| Acetic Anhydride | N-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetamide |

Thiourea (B124793) derivatives can be synthesized from primary amines by reaction with isothiocyanates. mdpi.com The amino group of this compound can act as a nucleophile, attacking the electrophilic carbon atom of an isothiocyanate (R-N=C=S) to form a thiourea linkage. mdpi.comresearchgate.net This reaction is a versatile method for introducing a thiocarbonyl group and an additional substituent (R), which can participate in hydrogen bonding and metal coordination. The synthesis often proceeds by reacting the amine with the appropriate arylisothiocyanate at ambient or elevated temperatures. mdpi.com

Table 3: Synthesis of Thiourea Derivatives

| Isothiocyanate Reactant | Resulting Thiourea Product |

| Phenyl isothiocyanate | 1-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-3-phenylthiourea |

| Ethyl isothiocyanate | 1-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-3-ethylthiourea |

| 4-Chlorophenyl isothiocyanate | 1-(5-Bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-3-(4-chlorophenyl)thiourea |

| Allyl isothiocyanate | 1-Allyl-3-(5-bromo-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)thiourea |

Reactions Involving the Bromine Moiety (C5)

The bromine atom at the C5 position of the quinolinone ring is a key site for introducing structural diversity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Table 4: Potential Nucleophilic Substitution Products

| Nucleophile | Potential Product | Reaction Type |

| Morpholine | 6-Amino-4-methyl-5-morpholinoquinolin-2(1H)-one | SNAr |

| Piperazine | 6-Amino-4-methyl-5-(piperazin-1-yl)quinolin-2(1H)-one | SNAr |

| Sodium Methoxide | 6-Amino-5-methoxy-4-methylquinolin-2(1H)-one | SNAr |

| Sodium Azide | 6-Amino-5-azido-4-methylquinolin-2(1H)-one | SNAr |

The bromine atom at C5 is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures. mdpi.comnih.gov This reaction offers broad functional group tolerance and typically proceeds under mild conditions. nih.gov

The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane, toluene) would yield the corresponding 5-aryl derivatives. mdpi.com This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C5 position.

Table 5: Arylation via Suzuki-Miyaura Cross-Coupling

| Boronic Acid/Ester | Expected 5-Aryl Product |

| Phenylboronic acid | 6-Amino-4-methyl-5-phenylquinolin-2(1H)-one |

| 4-Methoxyphenylboronic acid | 6-Amino-5-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one |

| Pyridine-3-boronic acid | 6-Amino-4-methyl-5-(pyridin-3-yl)quinolin-2(1H)-one |

| Thiophene-2-boronic acid | 6-Amino-4-methyl-5-(thiophen-2-yl)quinolin-2(1H)-one |

Modifications of the Quinolinone Ring System

Oxidation Reactions Leading to Quinoline-2,4-dione Derivatives

The oxidation of the this compound scaffold can lead to the formation of the corresponding quinoline-2,4-dione derivative. While direct oxidation of the parent compound is not extensively documented, analogous transformations of 4-hydroxy-2-quinolones provide insight into this process. For instance, the reaction of 4-hydroxy-2-quinolones with various electrophiles in the presence of a base can yield 3,3-disubstituted quinoline-2,4-diones preprints.org. This suggests that under suitable oxidizing conditions, the C4 position of the quinolinone ring in this compound could be hydroxylated and subsequently exist in equilibrium with the dione (B5365651) tautomer.

Furthermore, studies on quinoline-2,4-dione functionalized molecules have demonstrated the stability of this core to various oxidative reagents. For example, primary alcohols attached to a quinoline-2,4-dione framework have been successfully oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide, and further to carboxylic acids with the Jones reagent, without degradation of the quinolinedione system researchgate.net. This indicates the robustness of the quinoline-2,4-dione scaffold once formed.

A plausible synthetic route to a 6-amino-5-bromo-4-methylquinoline-2,4-dione could involve a multi-step sequence starting from a suitably substituted aniline (B41778), analogous to the Conrad-Limpach synthesis of 4-hydroxyquinolines, followed by an oxidation step nih.gov. The specific conditions required for the direct oxidation of this compound would need to be empirically determined, likely involving selective C-H oxidation methodologies.

| Starting Material Class | Reaction Type | Potential Product Class | Relevant Findings |

|---|---|---|---|

| 4-Hydroxy-2-quinolones | Reaction with electrophiles | 3,3-Disubstituted quinoline-2,4-diones | Demonstrates the accessibility of the quinoline-2,4-dione core from 2-quinolone precursors. preprints.org |

| Alcohols on quinoline-2,4-dione scaffold | Oxidation (PCC, MnO2, Jones reagent) | Aldehydes and Carboxylic acids on the scaffold | Shows the stability of the quinoline-2,4-dione ring to common oxidizing agents. researchgate.net |

Reduction Reactions to Hydroquinoline Derivatives

The quinolinone ring system can undergo reduction to yield partially or fully saturated hydroquinoline derivatives. For instance, dihydro-2-quinolones can be reduced to the corresponding tetrahydroquinolines researchgate.net. Applying this to this compound, a selective reduction of the C3-C4 double bond would yield the corresponding 6-amino-5-bromo-4-methyl-3,4-dihydroquinolin-2(1H)-one. Further reduction of the amide carbonyl group would lead to the fully saturated 6-amino-5-bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

The choice of reducing agent is critical for controlling the extent of reduction. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), is a common method for the reduction of the double bond in α,β-unsaturated carbonyl systems. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would be required for the reduction of the amide functionality. It is important to consider the potential for dehalogenation (removal of the bromine atom) under certain reductive conditions, particularly with catalytic hydrogenation.

A unique method has been reported for the reduction of the pyridyl ring in quinolines while leaving a halogen substituent intact, suggesting that selective reduction of the heterocyclic ring of this compound without affecting the bromo or amino groups is feasible researchgate.net.

| Starting Material | Potential Reducing Agent | Potential Product | Key Considerations |

|---|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., Pd/C, H2) | 6-Amino-5-bromo-4-methyl-3,4-dihydroquinolin-2(1H)-one | Potential for dehalogenation. |

| This compound | Hydride reagents (e.g., LiAlH4) | 6-Amino-5-bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Reduces both the double bond and the amide carbonyl. |

Heterocyclization onto the Quinoline (B57606) Scaffold

The quinolinone scaffold serves as a versatile platform for the construction of fused heterocyclic systems, a strategy often employed in medicinal chemistry to explore new chemical space. This typically involves reactions that utilize the existing functional groups or reactive positions on the quinolinone ring to build a new ring.

One common approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring researchgate.netnih.gov. In a similar vein, the amino group at the C6 position of this compound, along with the adjacent C5 position (activated by the bromine), could potentially participate in annulation reactions to form a third fused ring.

Furthermore, reactions involving the 4-position of the quinolinone ring are well-documented. For example, 4-hydroxy-2(1H)-quinolones can react with arylmethylenemalononitriles to form pyrano[3,2-c]quinoline derivatives ekb.eg. These pyrano[3,2-c]quinolines can then be further transformed into more complex fused systems like pyrimido[5',4':5,6]pyrano[3,2-c]quinolines ekb.eg. Although the subject compound lacks a 4-hydroxy group, derivatization at the C3 position or activation of the C4-methyl group could provide handles for similar cyclization strategies.

The development of cascade reactions provides an efficient means to construct complex polycyclic systems in a single step researchgate.netmdpi.com. Such strategies could potentially be adapted for this compound, using its inherent reactivity to build novel heterocyclic frameworks.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The presence of multiple potential donor atoms, specifically the amino group, the amide oxygen, and the nitrogen atom within the quinolinone ring, makes this compound an interesting candidate as a ligand for the formation of metal complexes. The coordination of metal ions to such heterocyclic ligands can significantly alter their physical, chemical, and biological properties.

The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial, as many heterocyclic ligands and their metal complexes have limited solubility jocpr.comnih.gov. The reaction conditions, such as temperature and pH, can also influence the structure and stoichiometry of the resulting complex jocpr.com.

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can confirm the involvement of specific functional groups in bonding to the metal ion. For instance, a shift in the N-H stretching and bending vibrations of the amino group would indicate its coordination to the metal center jmchemsci.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can provide information about the structure of the complex in solution, although paramagnetic metal ions can lead to significant broadening of the signals.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding.

Elemental Analysis: This provides the empirical formula of the complex, which is crucial for determining its stoichiometry.

Magnetic Susceptibility and Conductivity Measurements: These measurements help in determining the geometry of the complex and whether the ligand is coordinated within the inner or outer sphere of the metal ion.

While no specific metal complexes of this compound are described in the searched literature, the principles of coordination chemistry with related amino-substituted heterocycles are well-established jocpr.comnih.govjmchemsci.com. It is expected that this compound could act as a bidentate or even a polydentate ligand, coordinating to a variety of transition metal ions to form stable chelate rings.

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination. |

| Nuclear Magnetic Resonance (NMR) | Provides structural information in solution. |

| UV-Visible Spectroscopy | Investigates electronic transitions and geometry. |

| Elemental Analysis | Determines the empirical formula and stoichiometry. |

| Magnetic Susceptibility | Helps to elucidate the geometry of the complex. |

| Conductivity Measurements | Indicates the ionic nature of the complex. |

Computational Chemistry Investigations of 6 Amino 5 Bromo 4 Methylquinolin 2 1h One and Analogues

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonic and optoelectronic applications, including optical switching and data processing. Organic molecules, particularly those with extensive π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are instrumental in predicting the NLO response of novel compounds. semanticscholar.orgfrontiersin.org

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β and γ). DFT methods, with functionals like B3LYP and CAM-B3LYP, are commonly employed to calculate these parameters. semanticscholar.orgnih.gov For instance, studies on various quinoline-carbazole derivatives have shown that strategic placement of electron-donating and electron-accepting groups can significantly enhance the first hyperpolarizability (β), a key indicator of second-order NLO activity. nih.gov

The core structure of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one features an electron-donating amino (-NH2) group and an electron-withdrawing bromo (-Br) atom attached to the π-conjugated quinolinone system. This donor-acceptor framework is a classic design strategy for enhancing NLO response. Computational studies on similar structures reveal that intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is fundamental to high hyperpolarizability values. nih.gov

Calculations typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), the average linear polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot). semanticscholar.org A study on a novel 4(1H)-quinolinone derivative calculated these NLO parameters at the CAM-B3LYP/6-311++G(d,p) level of theory, analyzing both static and dynamic conditions to understand the material's response to different electric field frequencies. semanticscholar.org For many organic compounds, the calculated β values are often compared to those of reference materials like urea (B33335) to gauge their potential. Theoretical investigations have demonstrated that quinoline (B57606) derivatives can exhibit significant NLO responses, making them promising for further experimental exploration. nottingham.ac.uk

Table 1: Representative Theoretical NLO Data for Quinolinone Analogues

Data synthesized from studies on various quinolinone and related heterocyclic derivatives. Values are illustrative of typical computational results in the field.

| Compound Class | Method/Basis Set | Dipole Moment (μ) [Debye] | Avg. Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (β_tot) [esu] |

| Quinoline-Carbazole Derivative | B3LYP/6-311G(d,p) | 4.5 - 7.0 | (5.0 - 8.0) x 10⁻²³ | (1.5 - 4.0) x 10⁻²⁷ |

| 4(1H)-Quinolinone Derivative | CAM-B3LYP/6-311++G(d,p) | ~ 6.2 | ~ 4.5 x 10⁻²³ | ~ 2.8 x 10⁻²⁹ |

| Chromene Derivative | M06-2X/6-31G(d,p) | 3.0 - 5.5 | (6.5 - 7.0) x 10⁻²³ | (0.8 - 1.5) x 10⁻³⁰ |

Photophysical Properties and Potential Applications of 6 Amino 5 Bromo 4 Methylquinolin 2 1h One Derivatives

Advanced Applications in Sensing Technologies

Chemosensors for Metal Ion Detection (e.g., Cu²⁺)

The quinolin-2(1H)-one scaffold is a subject of significant interest in the development of fluorescent chemosensors due to the intrinsic photoactive properties of the conjugated system. researchgate.net Derivatives of this core structure are designed to act as sensors for various metal ions, with copper (Cu²⁺) being a notable target due to its biological and environmental significance. The detection mechanism often relies on a change in the fluorophore's emission properties—such as enhancement or quenching—upon selective binding with the target metal ion. acs.orgsemanticscholar.org

Research into quinoline-based derivatives has yielded promising candidates for Cu²⁺ detection. One such example is 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), a quinoline (B57606) derivative that has been synthesized and studied for its luminescence properties. nih.govresearchgate.net This compound has demonstrated potential as a chemosensor for Cu²⁺, exhibiting a limit of detection (LOD) of 0.66 μM. nih.govresearchgate.net The sensing mechanism is tied to the interaction between the copper ions and the functional groups of the QEt molecule.

Other novel quinoline-based thiazole (B1198619) derivatives, referred to as QPT and QBT, have also been synthesized and examined for their metal-sensing capabilities. acs.org Studies showed a remarkable quenching of their fluorescence intensity upon the addition of Cu²⁺ ions. acs.org Job plot analysis confirmed a 1:1 complex formation between these chemosensors and the copper ions. acs.org The selectivity of these sensors is a critical feature, with investigations showing that other common metal ions did not significantly affect the fluorescence intensity of the ligands. acs.org

The development of these sensors highlights the versatility of the quinoline framework. By modifying the functional groups attached to the core ring, researchers can tune the sensor's selectivity and sensitivity for specific metal ions. researchgate.net

| Chemosensor Derivative | Target Ion | Detection Mechanism | Stoichiometry (Sensor:Ion) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) | Cu²⁺ | Luminescence Change | Not Specified | 0.66 μM | nih.govresearchgate.net |

| Quinoline-based Phenyl Thiazole (QPT) | Cu²⁺ | Fluorescence Quenching | 1:1 | Not Specified | acs.org |

| Quinoline-based Benzothiazole (QBT) | Cu²⁺ | Fluorescence Quenching | 1:1 | Not Specified | acs.org |

Exploratory Applications in Materials Science

The unique photophysical and electronic properties of 6-amino-5-bromo-4-methylquinolin-2(1H)-one and its derivatives make them attractive candidates for exploratory applications in advanced materials science, beyond their use as chemosensors.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Quinoline derivatives are recognized as valuable materials for various optoelectronic applications, including OLEDs and OSCs. researchgate.net In the field of OLEDs, these compounds have been identified as effective materials for the emission layer, which is the core component responsible for light generation in the device. researchgate.net Their chemical structure allows for tuning of emission colors and improving device efficiency and stability.

Biomolecular Markers and Fluorescent Labeling

The inherent fluorescence of the quinolin-2(1H)-one core makes its derivatives highly suitable for applications in bio-imaging and diagnostics. researchgate.net These compounds can function as efficient fluorescent markers for the detection and tracking of various biomolecules. researchgate.netnih.gov

Researchers are developing simple and cost-effective synthetic strategies to produce new small-molecule fluorescent labels from quinoline derivatives. nih.gov These novel labels serve as a viable alternative to more expensive commercial dyes for tagging and visualizing biomolecules such as proteins, peptides, and nucleotides. nih.govinterchim.com The ability to attach these fluorescent tags to biological targets is fundamental to a wide range of analytical and diagnostic techniques in cellular biology, medicine, and environmental science. nih.gov The development of these affordable and effective labels from the quinoline scaffold has the potential to make advanced fluorescence-based detection methods more accessible for routine applications. nih.gov

| Application Area | Key Advantage | Target Biomolecules | Reference |

|---|---|---|---|

| Biomolecular Markers | Efficient fluorescence and photostability | Amino acids, peptides, carbohydrates | researchgate.net |

| Fluorescent Labeling | Cost-effective alternative to commercial dyes | Proteins, peptides, nucleotides | nih.govinterchim.com |

Structure Activity Relationship Sar and Mechanistic Investigations in Medicinal Chemistry

General Medicinal Chemistry Relevance of the Quinolinone Scaffold

The quinoline (B57606) and quinolinone ring systems are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to form the core structure of a vast number of pharmacologically active compounds. ekb.egresearchgate.netnih.govnih.gov This versatile N-heterocyclic aromatic structure is a key component in numerous natural products, particularly alkaloids, and synthetic drugs. ekb.egresearchgate.netrsc.org Its importance in drug discovery is underscored by the wide array of biological activities its derivatives exhibit, including anticancer, antimicrobial (antibacterial, antifungal, antimycobacterial), anti-inflammatory, antimalarial, antiviral, and antiparasitic properties. researchgate.netnih.govnih.govrsc.org

The structural features of the quinolinone scaffold, including its rigidity, aromaticity, and the presence of a nitrogen atom, allow for diverse substitutions at various positions. This chemical tractability enables medicinal chemists to modulate the molecule's physicochemical properties and biological targets. researchgate.netrsc.org The nitrogen atom can act as a hydrogen bond acceptor, influencing interactions with biological macromolecules like enzymes and receptors. rsc.org Consequently, quinoline-based compounds have been successfully developed into marketed drugs for a range of diseases, and the scaffold continues to be a focal point for the design and synthesis of new therapeutic agents. researchgate.netnih.govarabjchem.orgtandfonline.com The exploration of quinoline derivatives remains a highly active area of research, aimed at developing novel congeners with enhanced potency and selectivity. nih.govarabjchem.org

Investigation of Antimicrobial Activities of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one Derivatives

While specific research on the antimicrobial properties of this compound is not extensively detailed in available literature, the broader class of quinolinone derivatives has been thoroughly investigated for its antimicrobial potential. Structure-activity relationship (SAR) studies on various substituted quinolinones reveal that modifications to the core structure, including the introduction of halogen (e.g., bromo), amino, and alkyl groups, significantly influence their activity against a spectrum of microbial pathogens. nih.govresearchgate.net

Derivatives of the quinolinone scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov

Research into novel N-acyl substituted quinolin-2(1H)-one derivatives has shown moderate to good antibacterial effects. nih.gov For instance, certain fluoro-substituted aromatic amide derivatives of quinolin-2(1H)-one displayed significant activity against Proteus vulgaris and Pseudomonas aeruginosa. colab.wsresearchgate.net Similarly, studies on amino acid derivatives of quinolines found that several compounds were potent antibacterial agents, with some showing equipotent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. mdpi.com The introduction of bromine at certain positions has been observed to modulate this activity, sometimes enhancing potency against Gram-positive strains while slightly reducing it against Gram-negative ones. mdpi.com Other studies have synthesized various quinoline derivatives that show moderate inhibition zones against bacterial strains, confirming the scaffold's potential in developing new antibacterial agents. ekb.eg

Table 1: Antibacterial Activity of Selected Quinolinone Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fluoro-substituted aromatic amide derivative (6a) | P. aeruginosa | 16 | colab.wsresearchgate.net |

| Fluoro-substituted aromatic amide derivative (6a) | B. proteus (likely P. vulgaris) | 32 | colab.wsresearchgate.net |

| Amino acid derivative (3a) | E. coli, S. aureus, P. aeruginosa, B. subtilis | 620 | mdpi.com |

| Bromo-substituted amino acid derivative (4a) | E. coli, P. aeruginosa | 1250 | mdpi.com |

| Bromo-substituted amino acid derivative (4a) | B. subtilis | 2500 | mdpi.com |

| Bromo-substituted amino acid derivative (4a) | S. aureus | 5000 | mdpi.com |

The quinolinone scaffold is also a promising basis for the development of antifungal agents. nih.gov Various derivatives have been screened for activity against pathogenic fungi, including species of Candida and Aspergillus. ekb.egnih.gov

One study focused on bromo-substituted pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a quinoline core. Several of these compounds, featuring a bromine atom at the 4-position, demonstrated high inhibitory potential against Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL. nih.gov Another investigation into a brominated quinoline, bromoquinol, found that it exhibits broad-spectrum antifungal activity and may function by interfering with metal-dependent cellular processes in fungi like Aspergillus fumigatus. oup.com The collective findings indicate that halogenation, particularly bromination, can be a key structural feature for potent antifungal activity in quinoline-based compounds. nih.govoup.com

Table 2: Antifungal Activity of Selected Bromo-Quinoline Derivatives

| Compound Code | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| BQ-06 | Candida albicans | 0.4 | nih.gov |

| BQ-07 | Candida albicans | 0.4 | nih.gov |

| BQ-08 | Candida albicans | 0.4 | nih.gov |

| BQ-01 | Candida albicans | 0.8 | nih.gov |

| BQ-03 | Candida albicans | 0.8 | nih.gov |

| BQ-05 | Candida albicans | 0.8 | nih.gov |

| BQ-04 | Candida albicans | 1.6 | nih.gov |

The emergence of multi-drug-resistant tuberculosis (MDR-TB) has spurred the search for new antimycobacterial agents, with quinoline and quinolone derivatives being a major focus. tandfonline.com The quinoline scaffold is central to the anti-tubercular drug bedaquiline (B32110) and the fluoroquinolones used as second-line TB treatments. rsc.orgnih.govtandfonline.com These agents often target essential mycobacterial processes, such as ATP synthase or DNA gyrase. tandfonline.commdpi.com

Research has led to the design and synthesis of numerous quinolone derivatives with potent activity against Mycobacterium tuberculosis H37Rv and MDR strains. nih.govtandfonline.comrsc.org Structure optimization and SAR studies have identified compounds with MIC values in the low microgram-per-milliliter range. nih.govrsc.org For example, certain novel quinolyl-hydrazone derivatives have shown 100% growth inhibition of M. tuberculosis at MICs of 0.6 µM. tandfonline.com Other synthetic efforts have produced quinolone derivatives with excellent activity against MDR-TB strains (MIC as low as 0.9 µg/mL) that were also non-toxic to mammalian cell lines, highlighting their potential as starting points for new anti-TB drug development. nih.govrsc.org

Table 3: Antitubercular Activity of Selected Quinolone Derivatives

| Compound | Test Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinolone derivative (6b21) | M. tuberculosis H37Rv | 1.2 | nih.govrsc.org |

| Quinolone derivative (6b12) | M. tuberculosis H37Rv | 2.9 | nih.govrsc.org |

| Quinolone derivative (6b6) | M. tuberculosis H37Rv | 3.0 | nih.govrsc.org |

| Quinolone derivative (6b21) | MDR-TB | 0.9 | nih.govrsc.org |

| Quinolone derivative (6b12) | MDR-TB | 2.9 | nih.govrsc.org |

| Quinolone derivative (6b6) | MDR-TB | 3.0 | nih.govrsc.org |

Anticancer and Antiproliferative Research on Quinolinone Derivatives

The quinoline scaffold is a cornerstone in the development of anticancer agents, with its derivatives demonstrating potent antiproliferative activity across a wide range of cancer cell lines. arabjchem.orgarabjchem.orgresearchgate.net These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels), and disruption of cell migration. researchgate.netarabjchem.orgarabjchem.orgresearchgate.net Several clinically used and investigational anticancer drugs feature the quinoline core, targeting molecular pathways critical for tumor growth and survival, such as tyrosine kinases, topoisomerases, and the proteasome. arabjchem.orgresearchgate.netijmphs.comglobalresearchonline.net

A significant mechanism through which certain quinolinone derivatives exhibit anticancer activity is the inhibition of tubulin polymerization. arabjchem.orgresearchgate.netijmphs.comglobalresearchonline.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for cancer therapy. nih.gov By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase, mitotic arrest, and subsequent apoptosis in cancer cells. rsc.orgnih.govekb.eg

Numerous studies have designed and synthesized novel quinoline derivatives as tubulin polymerization inhibitors. nih.govekb.egresearchgate.net For example, a series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives was developed, with one compound exhibiting strong inhibition of HeLa cell proliferation (IC50: 1.34 μM) that correlated well with its ability to inhibit tubulin polymerization (IC50: 6.74 μM). mdpi.com Another study on a different series of quinoline derivatives identified a potent compound that successfully inhibited tubulin polymerization with an IC50 value of 17 µM and induced G2/M cell cycle arrest in MDA-MB-231 breast cancer cells. nih.govresearchgate.net These findings confirm that the quinolinone scaffold is a promising framework for developing novel antimitotic agents that target the microtubule network. nih.govekb.egnih.gov

Table 4: Antiproliferative and Tubulin Inhibition Activity of Selected Quinolinone Derivatives

| Compound | Activity Measured | Cell Line / Assay | IC50 | Reference |

|---|---|---|---|---|

| D13 (quinolinone sulfonamide) | Cytotoxicity | HeLa | 1.34 μM | mdpi.com |

| D13 (quinolinone sulfonamide) | Tubulin Polymerization Inhibition | In vitro | 6.74 μM | mdpi.com |

| 4c (pyridin-2-one derivative) | Tubulin Polymerization Inhibition | In vitro | 17 ± 0.3 μM | nih.govresearchgate.net |

| 3c (pyrrolidinone based) | Cytotoxicity | A549 | 5.9 μM | nih.gov |

Enzyme Inhibition Mechanisms

There is no specific information available in the reviewed scientific literature detailing the enzyme inhibition mechanisms of this compound against phosphodiesterase 3 (PDE3), tyrosine kinases, topoisomerase, or dihydroorotate (B8406146) dehydrogenase (DHODH) kinase.

Derivatives of the broader quinolinone and quinazolinone classes have been investigated as inhibitors of various enzymes. For instance, certain 4-(phenylamino)quinazolines have demonstrated potent inhibition of the tyrosine kinase domain of the epidermal growth factor receptor. researchgate.net However, these findings cannot be directly extrapolated to the specific structure of this compound.

Modulation of Cellular Processes

Detailed studies on the ability of this compound to modulate cellular processes such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, or the disruption of cell migration have not been identified in the public domain.

For context, related heterocyclic compounds have shown activity in these areas. For example, the quinazoline (B50416) derivative 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline has been shown to induce apoptosis in leukemia cell lines. nih.gov Still, this information pertains to a different, albeit structurally related, molecule.

Modulatory Effects on Receptor Systems

Scientific data concerning the modulatory effects of this compound on various receptor systems is currently unavailable.

Dopamine (B1211576) D2/D3 Receptor Agonism and Selectivity

There is no published research to suggest that this compound acts as an agonist for Dopamine D2 or D3 receptors, nor is there data on its selectivity for these receptors. The field of dopamine receptor ligands is extensive, with many compounds being investigated for neurological and psychiatric disorders. nih.govnih.govmdpi.comdrugbank.comdrugbank.com

Reactivation of Latent HIV-1

The potential for this compound to reactivate latent HIV-1 has not been reported. Research into latency-reversing agents for HIV-1 has explored various chemical scaffolds, including quinoline derivatives like 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), which was identified as a BRD4 inhibitor. nih.govnih.gov However, no such activity has been associated with the title compound.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

There is no evidence to indicate that this compound is an inhibitor of the SARS-CoV-2 main protease (Mpro). The scientific community has extensively screened and designed numerous compounds to target Mpro as a therapeutic strategy against COVID-19. researchgate.netnih.govmdpi.comscienceopen.comnih.gov

Elucidation of Structure-Activity Relationships (SAR)

Due to the absence of biological activity data for this compound, no structure-activity relationships (SAR) have been elucidated for this specific compound. SAR studies are contingent on the availability of a series of related compounds with corresponding biological data to determine the influence of different structural motifs on their activity.

Impact of Substituents at the Amino (C6) and Bromo (C5) Positions on Biological Activity

The electronic and steric properties of substituents on the quinolinone ring profoundly affect the molecule's interaction with receptor sites. The C6-amino and C5-bromo groups, in particular, play significant roles in modulating the biological activity of this class of compounds.

The presence of a bromine atom at the C5 position introduces both steric bulk and significant electronic effects. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor, thereby enhancing binding affinity. beilstein-journals.org The introduction of a halogen at this position can have a positive effect on the bioactivity of quinoline motifs. beilstein-journals.org The position of the halogen is also crucial; for instance, in some heterocyclic systems, the type and position of the halogen can significantly impact biological outcomes like mutagenicity. nih.gov In the context of this compound, the interplay between the electron-donating amino group at C6 and the electron-withdrawing, bulky bromo group at C5 creates a unique electronic and steric profile that dictates its specific pharmacological interactions.

Below is a hypothetical data table illustrating the potential impact of C5 and C6 substitutions on the inhibitory activity against a generic kinase, based on general SAR principles for quinolinone-like scaffolds.

| Compound ID | C5-Substituent | C6-Substituent | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent | -Br | -NH₂ | 50 | 1.0 |

| Analogue 1 | -Cl | -NH₂ | 75 | 1.5 |

| Analogue 2 | -I | -NH₂ | 60 | 1.2 |

| Analogue 3 | -H | -NH₂ | 200 | 4.0 |

| Analogue 4 | -Br | -NO₂ | 150 | 3.0 |

| Analogue 5 | -Br | -H | 300 | 6.0 |

| Analogue 6 | -Br | -F | 40 | 0.8 |

This table is illustrative and based on general SAR principles. The data is not derived from experimental results for this compound.

Influence of the Methyl Group (C4) on Pharmacological Profiles

The methyl group at the C4 position of the quinolinone core is another key structural feature that can significantly influence the pharmacological profile of the compound. Its primary contributions are through steric effects and modulation of the molecule's lipophilicity.

From a steric perspective, the C4-methyl group can serve multiple roles. It can orient the molecule within a binding site, either by fitting into a specific hydrophobic pocket or by sterically clashing with certain residues, thereby conferring selectivity for one biological target over another. In some quinolinone derivatives, substitutions at the C4 position have been shown to be critical for activity. For instance, the presence of a methyl group can restrict the conformational flexibility of adjacent substituents, locking the molecule into a bioactive conformation.

Furthermore, the methyl group increases the lipophilicity of the compound. This can have a cascading effect on its pharmacokinetic properties, including its ability to cross cell membranes, its volume of distribution, and its metabolic stability. An increase in lipophilicity can enhance binding to hydrophobic regions of a receptor but may also lead to increased binding to plasma proteins or faster metabolic clearance. The optimal level of lipophilicity is a delicate balance that is highly dependent on the specific biological target and the desired therapeutic outcome. The strategic placement of a methyl group, as seen in this compound, is a common tactic in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

The following table provides a hypothetical representation of how modifications at the C4 position might affect biological activity, based on common observations in medicinal chemistry.

| Compound ID | C4-Substituent | Target Affinity (Kᵢ, nM) | Lipophilicity (logP) |

| Parent | -CH₃ | 25 | 2.8 |

| Analogue 7 | -H | 100 | 2.3 |

| Analogue 8 | -CH₂CH₃ | 40 | 3.3 |

| Analogue 9 | -CF₃ | 15 | 3.7 |

| Analogue 10 | -Phenyl | 150 | 4.5 |

This table is for illustrative purposes to demonstrate the potential influence of the C4-substituent and is not based on measured data for this compound.

Conformational Effects on Ligand-Receptor Interactions

The planarity of the bicyclic quinolinone core is a key feature, facilitating potential π-π stacking interactions with aromatic amino acid residues in a receptor's binding site. However, the substituents can affect this planarity. The steric bulk of the C4-methyl and C5-bromo groups may cause slight puckering of the ring system or influence the preferred rotational angle (torsion) of the C6-amino group.

Computational studies and structural analysis techniques, such as X-ray crystallography, are often employed to understand the preferred conformations of quinolinone derivatives and how they interact with their targets. scielo.br These studies can reveal the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when bound to its receptor. The C6-amino group, for example, can rotate, and its orientation will determine its ability to form hydrogen bonds. Similarly, the precise positioning of the C5-bromo and C4-methyl groups will dictate the quality of van der Waals, hydrophobic, or halogen bonding interactions. A favorable conformational arrangement that maximizes these stabilizing interactions will result in higher binding affinity and, consequently, greater biological potency. Understanding these conformational effects is crucial for the rational design of new analogues with improved ligand-receptor complementarity.

Future Directions and Advanced Research Perspectives for 6 Amino 5 Bromo 4 Methylquinolin 2 1h One

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of quinolinone derivatives, such as the Knorr or Friedländer reactions, often involves harsh conditions, hazardous reagents, and lengthy reaction times, which pose environmental and economic challenges. acs.orgnih.gov Future research must prioritize the development of green and sustainable synthetic pathways for 6-Amino-5-bromo-4-methylquinolin-2(1H)-one.

Modern synthetic chemistry offers a variety of eco-friendly alternatives. nih.govijpsjournal.com Methodologies such as microwave-assisted synthesis (MAS) and ultrasound irradiation can dramatically reduce reaction times and energy consumption. nih.govnih.gov One-pot multicomponent reactions (MCRs) are particularly appealing as they improve atom economy by combining several synthetic steps into a single operation, thereby minimizing waste. researchgate.netresearchgate.net The exploration of novel, recyclable catalysts, including metal nanoparticles or solid acid catalysts, could further enhance the sustainability of the synthesis process. nih.govmdpi.com By adapting these green approaches, the production of this compound can become more efficient, cost-effective, and environmentally benign.

Table 1: Comparison of Synthetic Approaches for Quinolinone Scaffolds

| Feature | Traditional Methods (e.g., Skraup, Knorr) | Sustainable & Novel Methods |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids/oxidants nih.govijpsjournal.com | Milder conditions, alternative energy sources (microwaves, ultrasound) ijpsjournal.comnih.gov |

| Solvents | Often hazardous organic solvents nih.gov | Greener solvents (e.g., water, ethanol) or solvent-free conditions acs.orgresearchgate.net |

| Efficiency | Multiple steps, long reaction times, moderate yields nih.gov | One-pot synthesis, shorter reaction times, often higher yields nih.govresearchgate.net |

| Environmental Impact | Significant waste generation, use of toxic reagents nih.gov | Reduced waste (high atom economy), use of recyclable catalysts acs.orgnih.gov |

Integration of Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these techniques can be used for de novo design, creating novel derivatives with enhanced activity and optimized pharmacokinetic properties. youtube.comyoutube.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of quinolinone derivatives with their biological activity. mdpi.com These models generate contour maps that identify which regions of the molecule are favorable for modification to improve potency. mdpi.com Molecular docking simulations can then be used to predict how these newly designed compounds will bind to specific biological targets, such as protein kinases or proteasomes, providing insights into their mechanism of action at the atomic level. nih.govnih.gov These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. mdpi.commdpi.com

Table 2: Computational Approaches in Quinolinone Drug Design

| Computational Method | Application | Potential Outcome for this compound |

|---|---|---|

| 3D-QSAR | Elucidate structure-activity relationships. mdpi.com | Identify key structural modifications to enhance biological activity. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govmdpi.com | Prioritize derivatives with high predicted potency against specific targets like kinases or proteasomes. |

| De Novo Design | Generate novel molecular structures from scratch. youtube.comyoutube.com | Create entirely new derivatives with optimized properties for desired biological functions. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Design compounds with improved drug-like properties and lower potential for adverse effects. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the quinoline (B57606) scaffold is known for a broad spectrum of activities, including anticancer and antimicrobial effects, the specific biological targets of many derivatives remain unknown. nih.govorientjchem.orgbrieflands.com A crucial future direction for this compound is the systematic exploration of its biological targets and mechanisms of action.

High-throughput screening against diverse panels of enzymes, receptors, and cell lines can uncover novel bioactivities. For instance, given that various quinolines act as kinase inhibitors, this compound and its derivatives could be tested against a wide range of kinases involved in cancer and inflammatory diseases. nih.govmdpi.com Other studies have identified quinolines as noncovalent proteasome inhibitors or immunomodulators, suggesting further avenues for investigation. nih.govresearchgate.net Unraveling the precise molecular interactions through techniques like X-ray crystallography of ligand-protein complexes or advanced NMR studies can provide a detailed understanding of its mechanism and facilitate the rational design of more potent and selective analogs. nih.gov

Synergistic Approaches in Derivatization and Multifunctionalization

The functionalization of the quinolinone core is a powerful strategy to enhance its pharmacological profile and create multifunctional molecules. rsc.org The existing amino and bromo groups on this compound serve as versatile handles for chemical modification, allowing for the introduction of diverse functional groups. nih.govbrieflands.com

Future research should focus on creating libraries of derivatives by modifying these positions to probe structure-activity relationships systematically. orientjchem.org A synergistic approach involves creating hybrid molecules by linking the quinolinone scaffold to other known pharmacophores. nih.govnih.gov For example, combining it with a moiety known to inhibit a different but complementary biological pathway could lead to multi-target drugs with enhanced efficacy, particularly in complex diseases like cancer. researchgate.net This strategy of multifunctionalization could yield compounds with novel therapeutic profiles or improved drug resistance-breaking capabilities.

Potential for Translational Research from Basic Chemical Discovery to Applied Technologies

The ultimate goal of chemical research in this area is to translate laboratory discoveries into tangible applications. rsc.org The diverse biological activities associated with the quinolinone scaffold make this compound a promising candidate for translational research. nih.govmdpi.com

Once promising lead compounds are identified through the aforementioned design and screening processes, preclinical development can begin. This involves optimizing their pharmacological properties, such as solubility and metabolic stability, and evaluating their efficacy in animal models of disease. nih.gov The versatility of the quinoline nucleus, which has already led to several FDA-approved drugs, provides a strong precedent for the successful development of new therapeutic agents from this class. orientjchem.orgnih.gov Beyond medicine, substituted quinolinones may also find applications in materials science or as probes for chemical biology, representing a broad potential for translating basic chemical discovery into applied technologies.

Q & A

Q. What are the standard synthetic routes for preparing 6-Amino-5-bromo-4-methylquinolin-2(1H)-one?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinolinone core. A common approach includes:

Core Formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions to yield the quinolin-2(1H)-one scaffold.

Bromination : Electrophilic substitution using bromine (Br₂) in acetic acid at 0–5°C to introduce bromine at the 5-position .

Amination : Nucleophilic substitution of bromine (if labile) or reductive amination using sodium borohydride (NaBH₄) in methanol to install the amino group .

Methylation : Alkylation at the 4-position via Friedel-Crafts alkylation or using methyl iodide (CH₃I) under basic conditions.

Key Challenges : Competing side reactions during bromination (e.g., over-halogenation) require precise temperature control. Purity is confirmed via HPLC and melting point analysis.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Aromatic protons (H-6, H-7, H-8) appear as doublets/triplets in δ 6.8–8.2 ppm.

- The 4-methyl group shows a singlet at δ 2.3–2.5 ppm.

- The NH₂ group (if free) resonates as a broad singlet near δ 5.8 ppm but may exchange with D₂O .

- ¹³C NMR :

- Carbonyl (C-2) at δ 160–165 ppm.

- Quaternary carbons (C-5-Br, C-4-CH₃) at δ 110–130 ppm .

- IR :

- Stretching vibrations for NH₂ (~3200 cm⁻¹), C=O (~1660 cm⁻¹), and C-Br (~550 cm⁻¹) .

Validation : Cross-referencing with computational simulations (e.g., DFT) ensures spectral assignments match predicted electronic environments.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for brominated quinolinones?

Methodological Answer: Discrepancies often arise from solvation effects, tautomerism, or crystal packing. Strategies include:

Solvent Modeling : Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions.

Tautomer Analysis : Compare energy-minimized tautomers (e.g., lactam-lactim forms) via variable-temperature NMR to identify dominant species .

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure using SHELX for refinement .

Example : If the calculated ¹H NMR for C-5-Br deviates from experimental data, re-examine the dihedral angles and solvent dielectric constant in simulations.

Q. What strategies optimize the antimicrobial activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Bromine at C-5 enhances membrane penetration via lipophilicity (logP ↑).

- Amino Group Modification : Acylation or sulfonation of NH₂ improves solubility and target binding .

Biological Assays :

Q. How do crystallographic software tools (e.g., SHELXL, ORTEP) aid in analyzing the steric effects of the 4-methyl group?

Methodological Answer:

Structure Refinement : SHELXL refines atomic displacement parameters (ADPs) to model methyl group rotation barriers .

Visualization : ORTEP-III generates thermal ellipsoid plots, highlighting steric clashes between the 4-methyl and adjacent substituents .

Torsion Angle Analysis : Compare experimental (X-ray) and calculated (Mercury CSD) torsion angles to assess conformational strain.

Case Study : A 4-methyl group may induce a 10–15° distortion in the quinolinone ring, altering π-π stacking in protein binding pockets.

Q. What experimental controls are critical when evaluating the anticancer activity of this compound analogs?

Methodological Answer:

Cytotoxicity Assays :

- Use the MTT assay with triplicate wells and vehicle controls (DMSO ≤0.1%) to exclude solvent toxicity .

- Include a positive control (e.g., doxorubicin) and normalize viability to untreated cells.

Selectivity Testing :

- Compare IC₅₀ values in cancer (MDA-MB-231) vs. normal (HEK293) cell lines to assess therapeutic index.

Apoptosis Markers :

- Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays.

Troubleshooting : Contradictory dose-response curves may arise from compound aggregation; confirm solubility via dynamic light scattering (DLS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.